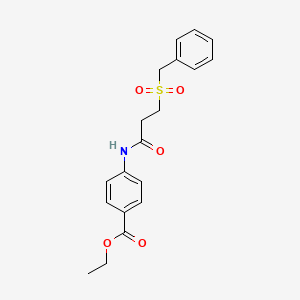

Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(3-benzylsulfonylpropanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-2-25-19(22)16-8-10-17(11-9-16)20-18(21)12-13-26(23,24)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOPGLAGNZQFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate typically involves a multi-step process:

Formation of the Amide Bond: The initial step involves the reaction of 4-aminobenzoic acid with 3-(benzylsulfonyl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Esterification: The resulting amide is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines, respectively.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate serves as a valuable intermediate in organic synthesis. Its functional groups enable various chemical reactions, including:

- Substitution Reactions : The ester group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Reduction and Oxidation : The compound can undergo reduction using lithium aluminum hydride or oxidation with potassium permanganate, leading to the formation of alcohols or acids respectively.

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Properties : In vitro studies have demonstrated significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest its potential application in treating infections caused by these organisms.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies.

Pharmaceutical Applications

The compound is being explored for its potential use in drug development. Its unique structure allows for modifications that can enhance efficacy against specific diseases. Notable areas of research include:

- Cancer Therapy : Investigations into the compound's ability to inhibit tumor growth are ongoing, with preliminary results indicating potential cytotoxic effects on cancer cell lines.

- Neurological Disorders : The compound's interaction with neurotransmitter systems is being studied for potential applications in treating conditions such as depression and anxiety.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial efficacy of this compound involved testing against common bacterial strains. The results showed that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation, the anti-inflammatory properties were assessed through cytokine profiling in vitro. The findings suggested that the compound significantly reduced levels of TNF-α and IL-6 in treated cells compared to controls, indicating its potential utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The amide and ester groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate belongs to a broader class of ethyl 4-substituted benzoates, which exhibit pharmacological and physicochemical variability based on substituent modifications. Key analogues from the literature include derivatives with heterocyclic or alkyl/aryl groups at the phenethylamino, phenethylthio, or phenethoxy positions . Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Ethyl 4-Substituted Benzoates

| Compound Name | Substituent Group | Linker Type | Key Features |

|---|---|---|---|

| This compound | Benzylsulfonyl-propanamido | Propanamido | High polarity (sulfonyl), flexible linker |

| I-6230 | 4-(Pyridazin-3-yl)phenethylamino | Phenethylamino | Aromatic pyridazine, rigid NH linker |

| I-6232 | 4-(6-Methylpyridazin-3-yl)phenethylamino | Methylpyridazine | Enhanced lipophilicity (methyl group) |

| I-6273 | 4-(Methylisoxazol-5-yl)phenethylamino | Isoxazole | Heterocyclic ring, potential H-bond acceptor |

| I-6373 | 4-(3-Methylisoxazol-5-yl)phenethylthio | Phenethylthio | Thioether linker (lower polarity vs. amino) |

| I-6473 | 4-(3-Methylisoxazol-5-yl)phenethoxy | Phenethoxy | Ether linker (enhanced metabolic stability) |

Key Findings:

Linker Flexibility: The propanamido linker offers greater conformational flexibility than rigid phenethylamino or phenethoxy linkers, which may influence binding kinetics in biological targets.

Heterocyclic vs. Sulfonyl Groups : Isoxazole and pyridazine substituents (e.g., I-6273, I-6230) introduce aromatic π-systems and hydrogen-bonding sites, whereas the benzylsulfonyl group prioritizes electrostatic interactions or steric bulk .

Metabolic Stability: Ether-linked derivatives (e.g., I-6473) typically exhibit higher metabolic stability than thioether (I-6373) or amino-linked analogues, suggesting the target compound’s amido linker may be susceptible to enzymatic hydrolysis.

Research Implications and Limitations

While the structural data for this compound remain sparse, comparisons with its analogues highlight design principles for optimizing bioactivity or crystallographic behavior. For instance:

- The sulfonyl group may enhance binding to serine proteases or sulfotransferases due to its mimicry of sulfate esters.

- Crystallographic studies using SHELX or WinGX could resolve its conformation and packing efficiency, critical for solid-state applications.

However, the absence of direct pharmacological or thermodynamic data for this compound limits conclusive comparisons. Further synthesis and testing are required to validate hypotheses derived from structural analogies.

Biological Activity

Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate is a compound that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ethyl ester group

- Benzylsulfonyl moiety

- Propanamide linkage

These functional groups contribute to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. The compound was tested against common bacteria and fungi, with results indicating effective inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through various in vitro assays. The compound exhibited a notable ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Key Findings:

- Inhibition of TNF-α : The compound reduced TNF-α levels by approximately 50% at a concentration of 10 µM.

- IL-6 Suppression : A similar reduction was observed for IL-6, indicating a dual mechanism of action in inflammation modulation.

These results highlight the potential of this compound as an anti-inflammatory agent, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.

Experimental Results:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 18 µM

The induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells. This suggests that the compound could be further investigated as a candidate for cancer therapy .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lowering reaction temperature during coupling reduces side products.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility.

- Catalyst Screening : Testing HOBt vs. HOAt for coupling efficiency.

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected m/z: 431.12) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350-1150 cm⁻¹) stretches .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).

Basic: How can the stability of this compound be evaluated under varying pH and temperature conditions?

Q. Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Analyze degradation via HPLC .

- Thermal Stability : Heat samples to 40–80°C for 48h; monitor decomposition by TLC or NMR.

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?

Q. Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., benzylsulfonyl to methylsulfonyl, ethyl ester to methyl ester) .

- Biological Testing :

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with active sites .

Advanced: How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

Q. Methodological Answer :

- Orthogonal Assays : Validate results using both fluorescence-based (e.g., FRET) and radiometric (e.g., ³H-substrate) methods .

- Structural Analysis : Co-crystallize the compound with the enzyme (X-ray crystallography) to confirm binding mode .

- Kinetic Studies : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .

Advanced: What strategies address solubility challenges in biological assays?

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Prodrug Design : Replace the ethyl ester with a more hydrophilic group (e.g., glycine conjugate) .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Advanced: How can researchers identify the primary molecular targets of this compound?

Q. Methodological Answer :

- Pull-Down Assays : Immobilize the compound on agarose beads; identify bound proteins via LC-MS/MS .

- Phage Display : Screen peptide libraries to discover binding motifs .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .

Advanced: What analytical methods resolve impurities in multi-step synthesis?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.